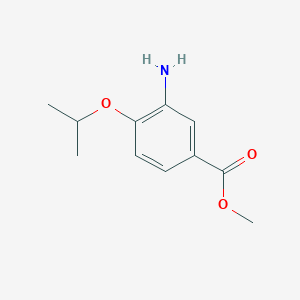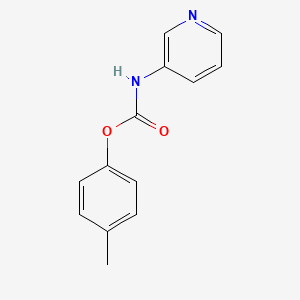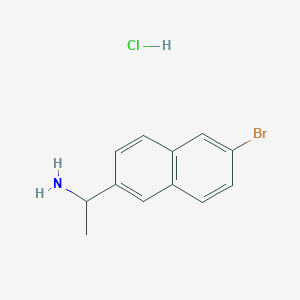
5-(1,3-苯并二氧杂环戊烯-5-基)异恶唑-3-羧酸甲酯
描述
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
5-(1,3-苯并二氧杂环戊烯-5-基)异恶唑-3-羧酸甲酯中存在的苯并二氧杂环戊烯部分是具有抗癌特性的分子中常见的一种结构。 研究表明,该化合物的衍生物可以被合成并评估其对各种癌细胞系的抗癌活性,例如前列腺癌、胰腺癌和急性淋巴细胞白血病 。这些化合物可以诱导细胞周期停滞和凋亡,这是癌症治疗中的关键机制。
分子多样性研究
该化合物可以作为设计和合成具有潜在生物活性的广泛分子的模板。通过改变异恶唑环或苯并二氧杂环戊烯部分上的取代基,研究人员可以创建一个多样化的分子库。 这些库可以筛选各种生物活性,为分子多样性领域做出贡献 。
构效关系 (SAR) 分析
5-(1,3-苯并二氧杂环戊烯-5-基)异恶唑-3-羧酸甲酯的结构允许进行详细的 SAR 研究。通过系统地修饰分子的不同部分并评估其生物活性,研究人员可以深入了解哪些结构特征对活性很重要。 这些信息对于合理设计更有效和更具选择性的药物非常有价值 。
抗微管蛋白剂研究
具有苯并二氧杂环戊烯部分的化合物已被研究其与微管蛋白相互作用的能力,微管蛋白是细胞分裂必不可少的蛋白质。通过抑制微管蛋白聚合或稳定微管结构,这些化合物可以有效地阻止癌细胞的增殖。 这使它们成为癌症治疗中抗微管蛋白剂的有希望的候选药物 。
合成化学方法
5-(1,3-苯并二氧杂环戊烯-5-基)异恶唑-3-羧酸甲酯及其衍生物的合成可能涉及新颖的合成路线和方法。 例如,可以使用钯催化的 C-N 交叉偶联反应,这些反应在合成有机化学领域引起了极大的兴趣 。
化学生物学探针
由于其独特的结构,该化合物可以用作化学生物学探针来研究生物系统。它可以帮助理解小分子与生物靶标(例如酶或受体)之间的相互作用。 这可以提供对疾病潜在机制的见解,并有助于发现新的治疗靶点 。
作用机制
Target of Action
Isoxazole derivatives are known to have inhibitory effects against xanthine oxidase (XO), a key enzyme involved in the production of uric acid . The 1,3-benzodioxol-5-yl group is also found in many bioactive compounds, suggesting that it may interact with various biological targets.
Biochemical Pathways
The inhibition of XO by isoxazole derivatives can affect the purine degradation pathway, leading to a decrease in uric acid production. This can be beneficial in conditions like gout, where there is an overproduction of uric acid .
生化分析
Biochemical Properties
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The interaction with COX enzymes suggests that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their function and stability.
Cellular Effects
The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by modulating the activity of key signaling molecules and transcription factors . Furthermore, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites, thereby impacting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of prostaglandins . Additionally, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYDDIMCZXJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)
![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)



